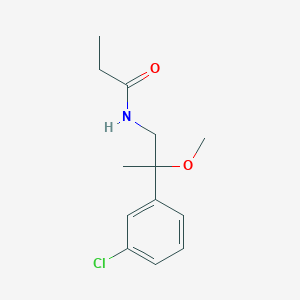

N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

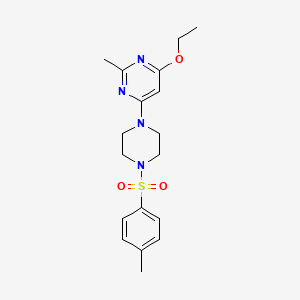

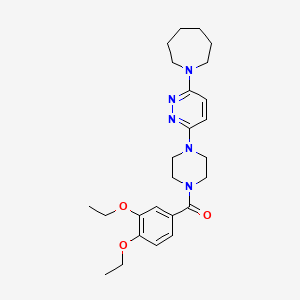

The synthesis of similar compounds often involves reactions with various reagents . For instance, the synthesis of piperazine derivatives, which are structurally similar, includes cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide”, known as Propanamide, has the chemical formula CH3CH2C=O(NH2) . The structure comprises a planar CNOS core .

Chemical Reactions Analysis

Propanamide, a related compound, can participate in a Hoffman rearrangement to produce ethylamine gas . Other reactions include the condensation reaction between urea and propanoic acid, or the dehydration of ammonium propionate .

Applications De Recherche Scientifique

Anticonvulsant Activity

Studies have shown that certain propionamide derivatives, including those with chlorophenyl and methoxy groups, exhibit anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives demonstrated activity against seizures induced by maximal electroshock. Specifically, a compound with an o-chlorophenyl group was identified as the most active in the series (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). Furthermore, N-Benzyl-2-amino-3-methoxypropionamides were recognized as active agents in the treatment of central nervous system disorders like epilepsy (Habernickel, 2003).

Antibacterial and Antifungal Activities

Certain propionamide derivatives have shown significant antibacterial and antifungal activities. Specifically, 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and screened, showing comparable antimicrobial activity to standard agents like Ampicillin and Flucanazole. Some compounds exhibited potent inhibitory effects against a variety of tested strains (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Fungicidal Activities

Research has highlighted the fungicidal potential of certain propionamide derivatives. For instance, an ultrasound-promoted synthesis approach was used to create trifluoroatrolactamide libraries, which exhibited broad-spectrum fungicidal activities. Specific derivatives demonstrated significant efficacy against all tested fungal species (Yu, Zhu, Bian, Cui, Du, Li, & Zhao, 2014).

Herbicidal Activity

Novel propionamide derivatives have also been identified as potent herbicides. For example, certain N-allyloxy/propargyloxy aryloxyphenoxy propionamide compounds showed superior effectiveness compared to commercial herbicides against specific grass species. These compounds were also deemed safe for crops such as soybean, rape, and cotton, suggesting potential agricultural applications (Liu, Huang, Liu, Hu, Lei, Ren, & Huang, 2016).

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-4-12(16)15-9-13(2,17-3)10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQLYOSUPLDYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)

![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)

![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)

![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)

![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)

![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2628750.png)

![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)